molecular formula C10H12BrN5O4 B559644 8-Bromoadenosine CAS No. 2946-39-6

8-Bromoadenosine

Cat. No. B559644
CAS RN: 2946-39-6
M. Wt: 346.14 g/mol
InChI Key: VJUPMOPLUQHMLE-UHFFFAOYSA-N
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Description

8-Bromoadenosine is an adenosine analog . It is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP . It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .


Synthesis Analysis

8-vinyladenosine was prepared from 8-bromoadenosine using a palladium cross-coupling reaction with tetravinyltin . The procedure involves refluxing of 8-bromoadenosine with hexamethyldisilazane (HMDS) in dioxane for 8 hours which yielded persilylated 8-bromoadenosine .


Molecular Structure Analysis

The molecular formula of 8-Bromoadenosine is C10H12BrN5O4 . The molecular weight is 346.14 .


Chemical Reactions Analysis

In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP, but it kept the fibers relaxed . In the presence of calcium, the fibers exhibited force development and active shortening to varying extents .


Physical And Chemical Properties Analysis

8-Bromoadenosine has a molecular weight of 346.14 . It is a solid substance stored at 4°C .

Scientific Research Applications

Application in Muscle Research

  • Scientific Field: Muscle Research
  • Summary of Application: 8-Bromoadenosine triphosphate (8-Br-ATP) has been used to study the contractility of vertebrate skeletal muscle fibers .
  • Methods of Application: The analogue was characterized using vertebrate skeletal muscle fibers. In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP .
  • Results: The results suggest that most of the hydrolytic products of 8-Br-ATP dissociate from myosin prematurely, but a small fraction of myosin with these products does enter the calcium-dependent work-producing pathway and complete the normal process of chemo-mechanical conversion .

Application in Cell Biology

  • Scientific Field: Cell Biology
  • Summary of Application: 8-Bromoadenosine 3′,5′-cyclic monophosphate has been used to treat H295R cells as positive controls for CYP19 induction, as a membrane permeable cAMP analog to study its effect on short-circuit current (Isc), and to investigate its potential as an inducer of differentiation in Wharton′s jelly-derived mesenchymal stem cells (WJ-MSCs) . It has also been used to study its effect on fas and caspase-3 mRNA expression and on P4 production in bovine mid luteal cell culture .
  • Methods of Application: This compound is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP .
  • Results: It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .

Application in Receptor Mapping Studies

  • Scientific Field: Biochemistry
  • Summary of Application: 8-Bromoadenosine 5′-monophosphate (8-Br-AMP) is an analogue of 5′-AMP that is useful for receptor mapping studies .
  • Methods of Application: It is used as a starting structure for 8-modified 5′-AMP derivatives and for the synthesis of poly-8-bromoriboadenylic acid .
  • Results: The results of these studies can provide valuable insights into the structure and function of various receptors .

Application in Protein Kinase Activation

  • Scientific Field: Molecular Biology
  • Summary of Application: 8-Bromoadenosine 3’,5’-cyclic adenosine monophosphate (8-Br-cAMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is an activator of cyclic AMP-dependent protein kinase .
  • Methods of Application: It is long-acting because it is resistant to degradation by cyclic AMP phosphodiesterase .
  • Results: The activation of protein kinase A can lead to a variety of cellular responses, including the inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis of cultured cells .

Application in Protein Kinase Activation

  • Scientific Field: Biochemistry
  • Summary of Application: 8-Bromoadenosine 3’,5’-cyclic adenosine monophosphate (8-Br-cAMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is an activator of cyclic AMP-dependent protein kinase .
  • Methods of Application: It is long-acting because it is resistant to degradation by cyclic AMP phosphodiesterase .
  • Results: The activation of protein kinase A can lead to a variety of cellular responses, including the inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis of cultured cells .

Application in Receptor Mapping Studies

  • Scientific Field: Biochemistry
  • Summary of Application: 8-Bromoadenosine 5′-monophosphate (8-Br-AMP) is an analogue of 5′-AMP useful for receptor mapping studies .
  • Methods of Application: It is used as a starting structure for 8-modified 5′-AMP derivatives and for the synthesis of poly-8-bromoriboadenylic acid .
  • Results: The results of these studies can provide valuable insights into the structure and function of various receptors .

Safety And Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

8-Bromoadenosine has shown promise in the field of regenerative medicine. It has been found to improve the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells . This suggests potential applications in stem cell research and therapy .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUPMOPLUQHMLE-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021364
Record name 8-Bromoadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoadenosine

CAS RN

2946-39-6
Record name 8-Bromoadenosine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoadenosine
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Record name 8-Bromoadenosine
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Record name 8-bromoadenosine
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Record name 8-BROMOADENOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,020
Citations
SS Tavale, HM Sobell - Journal of molecular biology, 1970 - Elsevier
… The structure consists of 8-bromoadenosine molecules hydrogen bonded together in which … Table 9 shows the bond distances and angles of 8-bromoadenosine as determined from this …
Number of citations: 256 www.sciencedirect.com
I Lascu, M Kezdi, I Goia, G Jebeleanu, O Bârzu… - Biochemistry, 1979 - ACS Publications
Materials and Methods Chemicals. The following commercially available bio-chemicals were obtained from Boehringer, Mannheim: ATP, ADP, AMP, GTP, GDP, dAMP, cAMP, 8-Br-…
Number of citations: 18 pubs.acs.org
M Ikehara, M Kaneko - Tetrahedron, 1970 - Elsevier
… “* ’ ’ We utilized this method for the reaction of 8-bromoadenosine derivatives with TPS-Cl. If a sulfonyl group is introduced into 8-bromoadenosine, this compound could be easily …
Number of citations: 128 www.sciencedirect.com
V Hagen, J Bendig, S Frings, B Wiesner… - … of Photochemistry and …, 1999 - Elsevier
New caged derivatives of hydrolysis-resistant 8-bromoadenosine cyclic 3′,5′-monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic 3′,5′-monophosphate (8-Br-cGMP) are …
Number of citations: 59 www.sciencedirect.com
K Lesiak, PF Torrence - Journal of Biological Chemistry, 1987 - ASBMB
… Whenever the 8-bromoadenosine residue was substituted for adenosine in the … was replaced by 8-bromoadenosine. To the contrary, all analogs that bore an 8-bromoadenosine (brsA) …
Number of citations: 33 www.jbc.org
M IKEHARA, S UESUGI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… By this method 8—bromoadenosine 2-’,3’- and 5’-rnonophosphate, 5’—di- and tri~phosphate, and 3’,5’-cyclic phosphate were synthesized in satisfactory yield. Mechanism of bromination …
Number of citations: 120 www.jstage.jst.go.jp
M IKEHARA, S UESUGI… - Chemical and …, 1972 - jstage.jst.go.jp
… Condensation of Ns,O5-diacety1-8—bromoadenosine 2’(3’)… 8-bromoadenylyl—8-bromoadenosine, which were separated … polynucleotidesfi’ As to 8-bromoadenosine, the base moiety …
Number of citations: 7 www.jstage.jst.go.jp
MA Abdallah, JF BIELLMANN… - European Journal of …, 1975 - Wiley Online Library
8‐Bromo‐adenosine diphosphoribose (br 8 ADP‐Rib) and nicotinamide 8‐bromoadenine dinucleotide (Nbr 8 AD + ) which are analogues of the coenzyme NAD + , were prepared and …
Number of citations: 114 febs.onlinelibrary.wiley.com
F Cui, Y Yan, Q Zhang, X Yao, G Qu, Y Lu - Spectrochimica Acta Part A …, 2009 - Elsevier
… the interaction of 8-bromoadenosine with human serum … measurements indicate that 8-bromoadenosine has a strong … role in the binding of 8-bromoadenosine to HSA. The fluorescence …
Number of citations: 51 www.sciencedirect.com
FB Howard, J Frazier, HT Miles - Journal of Biological Chemistry, 1975 - Elsevier
… After degradation of the primed polymer, (Ip) &(8-BrA),, with venom, on the other hand, chromatography in the same system showed both 8-bromoadenosine and inosine to be present. …
Number of citations: 18 www.sciencedirect.com

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